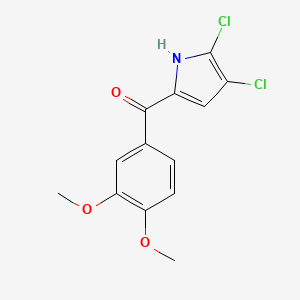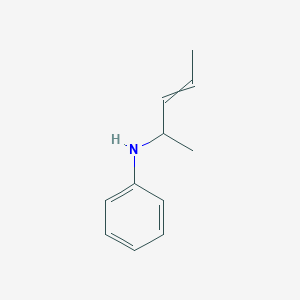
N-(Pent-3-en-2-yl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(Pent-3-en-2-yl)aniline: is an organic compound with the molecular formula C11H15N . It consists of an aniline moiety substituted with a pent-3-en-2-yl group. This compound is part of the broader class of aniline derivatives, which are known for their diverse applications in organic synthesis and industrial processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Reduction of Nitro Compounds: One common method for preparing aniline derivatives involves the reduction of nitro compounds.
Nucleophilic Aromatic Substitution: Another method involves the nucleophilic aromatic substitution of aryl halides with amines.
Industrial Production Methods: Industrial production of aniline derivatives often involves the catalytic hydrogenation of nitrobenzene. This process uses catalysts such as palladium on carbon under high-pressure hydrogen gas .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Aniline derivatives can undergo oxidation reactions to form nitroso compounds, nitro compounds, or azobenzenes depending on the oxidizing agent used.
Reduction: Reduction of aniline derivatives can lead to the formation of amines or other reduced products.
Substitution: Aniline derivatives can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Major Products:
Oxidation: Nitroso compounds, nitro compounds, azobenzenes.
Reduction: Amines.
Substitution: Nitroanilines, sulfonylanilines, halogenated anilines.
Wissenschaftliche Forschungsanwendungen
Chemistry: N-(Pent-3-en-2-yl)aniline is used as an intermediate in organic synthesis, particularly in the preparation of dyes, pigments, and polymers .
Biology and Medicine: Aniline derivatives have been studied for their potential biological activities, including antimicrobial and anticancer properties .
Industry: In the industrial sector, aniline derivatives are used in the production of rubber processing chemicals, herbicides, and pharmaceuticals .
Wirkmechanismus
The mechanism of action of N-(Pent-3-en-2-yl)aniline involves its interaction with various molecular targets. The compound can act as a nucleophile due to the presence of the amino group, which can donate electron pairs to electrophilic centers. This nucleophilic behavior is crucial in many of its chemical reactions, including substitutions and additions .
Vergleich Mit ähnlichen Verbindungen
- N-[(2R,3E)-pent-3-en-2-yl]aniline
- N-[1-Phenyl-2,5-bis(trimethylsilyl)pent-2-en-4-yn-1-yl]aniline
Uniqueness: N-(Pent-3-en-2-yl)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to other aniline derivatives, it may exhibit different reactivity and stability profiles, making it suitable for specialized applications in organic synthesis and industrial processes .
Eigenschaften
CAS-Nummer |
37857-41-3 |
|---|---|
Molekularformel |
C11H15N |
Molekulargewicht |
161.24 g/mol |
IUPAC-Name |
N-pent-3-en-2-ylaniline |
InChI |
InChI=1S/C11H15N/c1-3-7-10(2)12-11-8-5-4-6-9-11/h3-10,12H,1-2H3 |
InChI-Schlüssel |
HYDCNLRVDPZUPE-UHFFFAOYSA-N |
Kanonische SMILES |
CC=CC(C)NC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(4,5-diphenylimidazol-2-ylidene)amino]-4-methoxyaniline](/img/structure/B14660499.png)
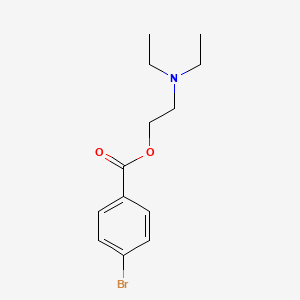
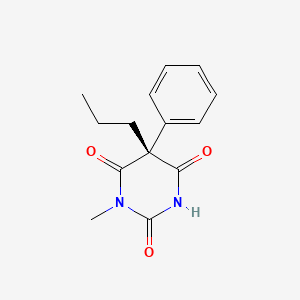
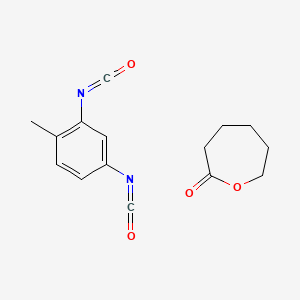
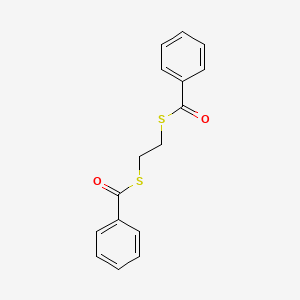

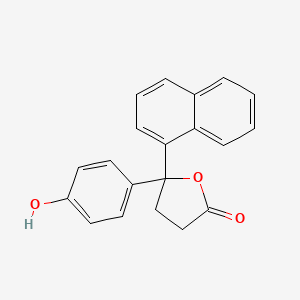
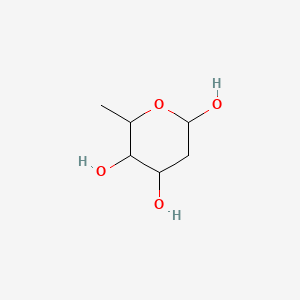
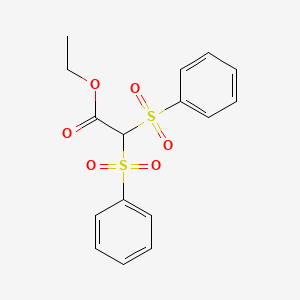
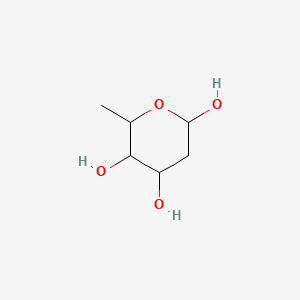


![(8R,9S,10S,13R,14S,17R)-10,13-Dimethyl-17-(6-methylheptan-2-yl)hexadecahydrospiro[cyclopenta[a]phenanthrene-3,5'-[1,3]oxazolidine]](/img/structure/B14660578.png)
